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molecular formula C10H11NO3 B8699466 5-Hydroxy-8-methoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 59826-11-8

5-Hydroxy-8-methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8699466
M. Wt: 193.20 g/mol
InChI Key: GGLWKQKWRMCMSN-UHFFFAOYSA-N
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Patent
US05082847

Procedure details

5-Hydroxy-8-methoxycarbostyril (12.5 g) in 200 ml of N-methylpyrrolidinone with 500 mg of palladium hydroxide (20%) were hydrogenated at 50° C. under 1,2 bar hydrogen. The catalyst was removed by filtration through Celite and the solvent evaporated to give 12.4 g of 5-hydroxy-8-methoxy-3,4-dihydrocarbostyril (mp=190° C.).
Name
5-Hydroxy-8-methoxycarbostyril
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:14])[NH:7]2.[H][H]>CN1CCCC1=O.[OH-].[Pd+2].[OH-]>[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:14])[NH:7]2 |f:3.4.5|

Inputs

Step One
Name
5-Hydroxy-8-methoxycarbostyril
Quantity
12.5 g
Type
reactant
Smiles
OC1=C2C=CC(NC2=C(C=C1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
500 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCC(NC2=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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